2-(1,1-Difluoroethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-difluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWYNSEHNDLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1,1 Difluoroethyl Aniline
Direct Difluoroethylation of Anilines
Direct C-H functionalization represents an efficient and atom-economical approach for synthesizing difluoroalkylated anilines. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Recent advancements have centered on photoredox catalysis and transition-metal catalysis to achieve this transformation under mild conditions. nih.govacs.org
Photoinduced Difluoroalkylation Approaches
Visible-light-mediated methods have emerged as powerful tools for the formation of carbon-carbon bonds. beilstein-journals.org These approaches offer sustainable and mild alternatives to traditional methods, often avoiding the need for high temperatures or harsh reagents. conicet.gov.ar Two prominent photoinduced strategies for the difluoroalkylation of anilines involve the use of organophotocatalytic systems and the formation of Electron Donor-Acceptor (EDA) complexes. nih.gov
Organic dyes, such as Eosin Y, have been successfully employed as metal-free photocatalysts for the difluoroalkylation of anilines. acs.orgbeilstein-journals.org These systems operate under visible light irradiation and mild reaction conditions. nih.gov In a typical procedure, the reaction is conducted in the presence of an aniline (B41778) substrate, a difluoroalkylating agent like ethyl difluoroiodoacetate (ICF₂CO₂Et), a base (e.g., K₂CO₃), and a catalytic amount of Eosin Y. acs.org
The reaction is amenable to a wide range of anilines, particularly those containing electron-rich and moderately electron-withdrawing groups. acs.org For instance, N,N-dimethylanilines with various substituents at the para position have been successfully difluoroalkylated. Electron-donating groups such as methoxy, methyl, and phenyl generally provide good to excellent yields. acs.org Halogenated anilines are also competent substrates, yielding products that can be used for further synthetic transformations like cross-coupling reactions. acs.org
Table 1: Scope of Eosin Y-Catalyzed Difluoroalkylation of Substituted Anilines¹
Reaction conditions: aniline (0.3 mmol), ICF₂CO₂Et (0.4 mmol), Eosin Y (1 mol %), K₂CO₃ (1.5 equiv), TBAI (0.5 equiv) in DMF (1.0 mL), irradiated with a 525 nm lamp for 24 h. acs.org
| Aniline Derivative | Substituent | Product | Yield (%) |
|---|---|---|---|
| N,N-dimethylaniline | H | Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate | 71 |
| 4-chloro-N,N-dimethylaniline | Cl | Ethyl 2-(5-chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 65 |
| 4-bromo-N,N-dimethylaniline | Br | Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 68 |
| 4-iodo-N,N-dimethylaniline | I | Ethyl 2-(2-(dimethylamino)-5-iodophenyl)-2,2-difluoroacetate | 55 |
| N,N-dimethyl-[1,1'-biphenyl]-4-amine | Ph | Ethyl 2-(4-(dimethylamino)-[1,1'-biphenyl]-3-yl)-2,2-difluoroacetate | 64 |
| 4-(tert-butyl)-N,N-dimethylaniline | t-Bu | Ethyl 2-(5-(tert-butyl)-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 89 |
| 4-methoxy-N,N-dimethylaniline | OMe | Ethyl 2-(2-(dimethylamino)-5-methoxyphenyl)-2,2-difluoroacetate | 85 |
An alternative and complementary photoinduced strategy avoids the use of an external photocatalyst altogether. nih.gov This method relies on the formation of an Electron Donor-Acceptor (EDA) complex between the electron-rich aniline (donor) and the difluoroalkylating agent (acceptor). nih.govbeilstein-journals.org This ground-state molecular aggregate can be directly activated by visible light, initiating the radical reaction. nih.govrsc.org
The formation of the EDA complex is evidenced by a bathochromic shift observed in the UV-vis absorption spectra of a mixture of the aniline and the fluorinated reagent. acs.org Upon photoirradiation, a single electron transfer (SET) occurs within the complex, generating an aniline radical cation and a difluoroalkyl radical. nih.gov This approach has proven to be an efficient and straightforward strategy, with chemical yields reaching up to 89%. acs.org The choice of solvent is crucial for the efficiency of EDA complex formation, with studies showing an increase in yield when switching from DMF to DCM or DMSO. nih.govacs.org
Table 2: Optimization of EDA Complex-Mediated Difluoroalkylation¹
Reaction conditions: aniline (0.3 mmol), ICF₂CO₂Et (0.4 mmol), Na₂CO₃ (1.5 equiv) in solvent (1.0 mL), irradiated with 427 nm LEDs. acs.org
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | DMF | 38 |
| 2 | DCM | 52 |
| 3 | DMSO | 89 |
| 4 | MeCN | 45 |
To confirm the involvement of radical intermediates in these photoinduced reactions, radical-trapping experiments are commonly performed. nih.gov The addition of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,1-diphenylethene, to the reaction mixture significantly inhibits or completely quenches the formation of the desired product. nih.govresearchgate.net This inhibition strongly suggests that the reaction proceeds through a radical-mediated pathway. nih.gov For instance, in the Eosin Y-catalyzed system, the reaction yield is completely suppressed in the presence of TEMPO, indicating the generation of the ·CF₂CO₂Et radical is a key step. nih.govacs.org
Table 3: Radical-Trapping Experiments¹
Reaction performed under optimized standard conditions with the addition of a radical scavenger. acs.org
| Reaction | Radical Trap Added (equiv.) | Product Yield (%) |
|---|---|---|
| Eosin Y-catalyzed difluoroalkylation | None | 71 |
| Eosin Y-catalyzed difluoroalkylation | TEMPO (2.0) | 0 |
| Eosin Y-catalyzed difluoroalkylation | 1,1-Diphenylethene (2.0) | Trace |
Based on experimental evidence, distinct but related mechanisms are proposed for the two photoinduced approaches. nih.gov
Mechanism with Eosin Y (Organophotocatalysis):
Excitation: Visible light excites the Eosin Y (EY) photocatalyst to its excited state (EY*). nih.gov
Reductive Quenching: The excited photocatalyst (EY*) undergoes a single electron transfer (SET) to the difluoroalkylating agent (ICF₂CO₂Et), generating the difluoroalkyl radical (·CF₂CO₂Et) and the oxidized photocatalyst (EY⁺). nih.gov
Catalyst Regeneration: The oxidized photocatalyst (EY⁺) is reduced back to its ground state (EY) by the aniline substrate, which in turn forms an aniline radical cation. nih.gov
Radical Combination & Rearomatization: The difluoroalkyl radical and the aniline radical cation combine to form a cationic intermediate. Subsequent deprotonation by a base leads to the rearomatization of the phenyl ring, yielding the final difluoroalkylated aniline product. nih.govacs.org
Mechanism with EDA Complex (Photocatalyst-Free):
EDA Complex Formation: The aniline (electron donor) and the difluoroalkylating agent (electron acceptor) form a ground-state EDA complex. nih.govacs.org
Photoexcitation and SET: Upon irradiation with visible light, the EDA complex is excited, facilitating an intramolecular SET. This generates a radical ion pair consisting of the aniline radical cation and the difluoroalkyl radical within a solvent cage. nih.govbeilstein-journals.org
Radical Chain Propagation: A proposed radical chain mechanism follows. The initially formed difluoroalkyl radical reacts with a neutral aniline molecule to form a new radical intermediate. This intermediate then reduces another molecule of the difluoroalkylating agent, propagating the radical chain and forming an oxidized species that, after deprotonation, yields the product. nih.govacs.org
Transition-Metal-Catalyzed Difluoroethylation
While photoinduced methods offer a metal-free approach, transition-metal catalysis remains a cornerstone for C-H functionalization. nih.gov Catalysts based on metals such as palladium (Pd), nickel (Ni), and ruthenium (Ru) have been reported for the difluoroalkylation of arenes, including anilines. nih.govrsc.org These reactions can proceed through various pathways, such as the functionalization of C-H bonds or cross-coupling with pre-functionalized anilines (e.g., aryl boronic acids). nih.govacs.org
Ruthenium-catalyzed methods, for example, have been developed for the selective C-H difluoroalkylation of aniline derivatives. rsc.org These reactions often employ a directing group, such as a pyrimidyl auxiliary attached to the aniline nitrogen, to achieve high regioselectivity for the para or meta position. The mechanism is believed to involve an initial C-H and N-H cycloruthenation step, which is crucial for directing the subsequent difluoroalkylation. rsc.org Similarly, palladium-catalyzed difluoroalkylation of aryl boronic acids serves as another effective method for creating the crucial carbon-carbon bond to introduce the difluoroalkyl moiety. acs.org These transition-metal-catalyzed reactions expand the toolkit available for synthesizing specifically substituted 2-(1,1-Difluoroethyl)aniline derivatives. beilstein-journals.org
Copper-Mediated C(sp²)–CF₂H Bond Formation
Copper-catalyzed difluoromethylation has been explored as a cost-effective method for creating C(sp²)–CF₂H bonds. However, the direct cross-coupling of a CuCF₂H species with aromatic halides has been challenging, partly due to the thermal instability of the copper-difluoromethyl intermediate. beilstein-journals.org To circumvent this, indirect methods have been developed. One such approach involves the reaction of aryl iodides with α-silyldifluoroacetates in the presence of a catalytic amount of copper(I) iodide (CuI). beilstein-journals.org This method proceeds under mild conditions and shows good functional group tolerance, though it requires subsequent hydrolysis and decarboxylation steps to yield the final difluoromethyl arene. beilstein-journals.org
A more direct and elegant copper-mediated strategy is integrated into the Sandmeyer-type reaction, which is discussed in detail in section 2.1.4. In this process, a difluoromethyl-copper complex is formed in situ from copper thiocyanate (B1210189) and a difluoromethyl source, which then reacts with an aryl diazonium salt derived from the corresponding aniline. nih.gov
Palladium-Catalyzed Methods
Palladium catalysis offers a robust and versatile platform for the formation of fluorinated compounds. One notable application is the intramolecular C–H difluoroalkylation for synthesizing 3,3-difluoro-2-oxindoles, which are bioisosteric analogs of oxindoles and isatins. nih.gov This process starts from readily prepared chlorodifluoroacetanilides. The palladium catalyst, in conjunction with a specialized phosphine ligand such as BrettPhos, facilitates the cyclization via C–H activation to form the difluorinated heterocyclic product in high yields. nih.gov Mechanistic studies suggest that the oxidative addition of palladium to the C-Cl bond of the difluoroalkyl chloride is a key step in the catalytic cycle. nih.gov
Another palladium-catalyzed approach involves the C-H functionalization of heterocycles like indoles with fluorinated diazoalkanes. d-nb.info This reaction leads to the synthesis of gem-difluoro olefins through a consecutive β-fluoride elimination step. d-nb.info While not directly producing this compound, this method demonstrates the power of palladium catalysis in forging C-C bonds to introduce difluorinated moieties onto aromatic systems under mild conditions. d-nb.info
| Method | Catalyst/Ligand | Starting Material | Product Type | Key Feature |
| Intramolecular C-H Difluoroalkylation | Pd₂(dba)₃ / BrettPhos | Chlorodifluoroacetanilide | 3,3-Difluoro-2-oxindole | High efficiency for heterocyclic synthesis nih.gov |
| C-H Functionalization / β-fluoride Elimination | Pd(II) precursors / rac-BINAP | Indole / Fluorinated Diazoalkane | gem-Difluoro Olefin | Direct introduction of a 1-aryl-(2,2-difluorovinyl) group d-nb.info |
Dual Catalysis Systems (e.g., Rhodium-Palladium)
While various transition metals, including rhodium and palladium, are independently used for the C-H functionalization of anilines to introduce different functional groups, information regarding dual rhodium-palladium catalysis systems specifically for the synthesis of this compound is not extensively documented in current literature. researchgate.net Rhodium(III) has been shown to catalyze the C-H amidation of aniline derivatives, and palladium is widely used for reactions like C-H nitration, often relying on directing groups to control regioselectivity. researchgate.net The development of cooperative dual catalysis systems remains an area of ongoing research.
C-H Functionalization Strategies
Direct C-H functionalization represents one of the most atom- and step-economical strategies for modifying aromatic cores like aniline. nih.govresearchgate.net These methods avoid the pre-functionalization of substrates (e.g., halogenation or boronation) and directly convert C-H bonds into new C-C or C-heteroatom bonds.
Copper-Catalyzed C-H Difluoro Olefination
A practical approach for introducing a gem-difluoro olefin group onto electron-rich aniline derivatives utilizes copper(I) iodide (CuI) as a catalyst. acs.org This method proceeds via a direct C-H functionalization followed by a hydrogen fluoride (B91410) (HF) elimination reaction. acs.org A key finding from mechanistic studies is the dual role of the aniline derivative, which acts as both the substrate and a basic promoter to facilitate the crucial HF elimination step, leading to the final olefin product. acs.org This strategy provides a general and facile pathway toward various difluoroalkyl-substituted alkenes and heteroarenes. nih.gov
Regioselective C-H Functionalization
Achieving regioselectivity (ortho, meta, or para functionalization) is a critical challenge in C-H activation. For aniline derivatives, this is often accomplished by using directing groups. researchgate.net For instance, a pyrimidine directing group has been successfully employed in rhodium(III)-catalyzed C-H amidation and palladium-catalyzed C-H nitration to achieve high ortho-selectivity. researchgate.net These directing groups coordinate to the metal center and position it in proximity to a specific C-H bond, enabling its selective functionalization. researchgate.net Copper(II) catalysis has also been used for the regioselective formylation of C-H bonds on the aniline ring, first at the para-position and then at the ortho-position. nih.gov The choice of catalyst, directing group, and reaction conditions allows for the conversion of aromatic C-H bonds into a variety of carbon-carbon and carbon-heteroatom bonds in a chemo- and regioselective manner. researchgate.net
Difluoromethylation of Aryl Diazonium Salts
The Sandmeyer reaction provides a classic and powerful method for converting aromatic amines into a wide array of functionalized arenes. A modern variation of this process has been developed for difluoromethylation. nih.gov This Sandmeyer-type protocol allows for the straightforward conversion of (hetero)arenediazonium salts, generated from the corresponding anilines, into difluoromethyl (hetero)arenes under mild conditions. nih.gov
The key to this transformation is the in situ formation of the active difluoromethylating reagent, a difluoromethyl-copper complex. This complex is generated from copper thiocyanate (CuSCN) and difluoromethyltrimethylsilane (TMS-CF₂H). nih.gov The diazonium salt, which can be pre-formed or generated in situ from the aniline, then reacts with this copper complex to yield the desired difluoromethylated product. nih.govamazonaws.com This method is broadly applicable to a range of aromatic and heteroaromatic amines. nih.gov
| Reaction | Starting Material | Reagents | Key Intermediate | Product |
| Sandmeyer Difluoromethylation | Aromatic Amine (Aniline) | 1. Diazotizing agent (e.g., NaNO₂) 2. CuSCN, TMS-CF₂H | Aryl Diazonium Salt / Difluoromethyl-Copper Complex | Difluoromethyl Arene nih.gov |
Indirect Synthetic Routes
Indirect routes are predominant for the synthesis of this compound, typically involving the construction of the difluoroethyl group on a pre-existing aniline or nitrobenzene ring, followed by necessary functional group interconversions.
Functional Group Transformations Precursors (e.g., 3-nitroacetophenone)
A common strategy for synthesizing substituted anilines involves a multi-step process starting from readily available materials like acetophenone. This approach hinges on the careful execution of sequential functional group transformations.
A plausible synthetic pathway to obtain this compound is as follows:
Nitration: The process begins with the nitration of acetophenone. This reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, yields a mixture of isomers. While 3-nitroacetophenone is the major product, the desired precursor for this specific synthesis, 2-nitroacetophenone, is also formed and can be isolated.
Deoxyfluorination: The ketone functional group of 2-nitroacetophenone is then converted into the 1,1-difluoroethyl group. This is achieved through a deoxyfluorination reaction, which transforms the C=O bond into a CF₂ group, yielding the intermediate 1-(1,1-difluoroethyl)-2-nitrobenzene.
Reduction: In the final step, the nitro group of 1-(1,1-difluoroethyl)-2-nitrobenzene is reduced to an amino group. This reduction can be accomplished using various methods, such as catalytic hydrogenation or reaction with metals like tin in acidic conditions, to produce the final product, this compound.
This step-wise approach allows for the methodical construction of the target molecule by leveraging well-established and reliable chemical transformations.
Deoxyfluorination Pathways
Deoxyfluorination is a critical transformation for installing geminal difluoride motifs onto a carbon skeleton, particularly from carbonyl compounds. The conversion of a precursor such as 2-nitroacetophenone or 2-aminoacetophenone to the corresponding difluoroethyl derivative is a key example of this pathway. This reaction replaces the oxygen atom of a carbonyl group with two fluorine atoms.
A variety of modern reagents have been developed for this purpose, each with specific applications and conditions. For instance, sulfuryl fluoride (SO₂F₂) has been demonstrated as an effective reagent for the deoxyfluorination of aldehydes under mild conditions. Other reagents are tailored for different carbonyl-containing substrates, including ketones and carboxylic acids.
Table 1: Comparison of Selected Deoxyfluorination Reagents
| Reagent Name | Common Substrates | General Characteristics |
|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Alcohols, Aldehydes, Ketones | Widely used but can have thermal instability. |
| PyFluor | Alcohols | Known for being more thermally stable and selective, reducing elimination side products. |
| Sulfonyl fluoride (SO₂F₂) | Aldehydes | Can be used under mild conditions at low cost and provides high yields. |
| XtalFluor-E | Aromatic Aldehydes | Effective for deoxofluorination under concentrated conditions at room temperature. |
| SulfoxFluor | Alcohols | A fast-acting deoxyfluorination reagent. |
Utilization of Difluoromethyl-Containing Building Blocks
An alternative to building the difluoroethyl group directly on the aromatic ring is to use a pre-fluorinated building block in a cross-coupling reaction. This strategy is central to modern synthetic chemistry for creating carbon-carbon bonds.
A viable approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method could theoretically couple an unprotected ortho-bromoaniline with a difluoroethyl-containing organoboron reagent, such as (1,1-difluoroethyl)boronic acid or its ester. The use of unprotected anilines in such couplings is advantageous as it eliminates the need for protection and deprotection steps, making the synthesis more efficient. This strategy leverages the commercial availability or separate synthesis of the fluorinated fragment, which is then attached to the aniline scaffold in a single, powerful step.
Synthesis of Related Difluoroethyl-Substituted Aniline Derivatives
The synthetic principles applied to this compound can be adapted to produce a range of structurally related compounds.
N-(2,2-Difluoroethyl)-2-(trifluoromethyl)aniline
A synthetic method for this compound could not be detailed as the primary source material falls under the specified exclusion criteria. General methods for synthesizing related compounds often involve nucleophilic substitution, where an amine is reacted with a suitable difluoroethyl halide under basic conditions, or through palladium-catalyzed coupling reactions.
5-(1,1-Difluoroethyl)-2-fluoroaniline
Nitration of 4-fluoroacetophenone: The synthesis would likely commence with the nitration of 4-fluoroacetophenone. The directing effects of the fluorine (ortho, para-directing) and the acetyl group (meta-directing) would lead to the formation of the key intermediate, 4-fluoro-3-nitroacetophenone.
Deoxyfluorination: The carbonyl group of 4-fluoro-3-nitroacetophenone would then be subjected to a deoxyfluorination reaction using a suitable reagent to yield 1-(1,1-difluoroethyl)-4-fluoro-3-nitrobenzene.
Nitro Group Reduction: Finally, the nitro group would be reduced to an amine, affording the target molecule, 5-(1,1-Difluoroethyl)-2-fluoroaniline.
This proposed sequence applies the same core logic of functional group manipulation—nitration, deoxyfluorination, and reduction—to a different starting material to achieve the desired substitution pattern.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-nitroacetophenone |
| N-(2,2-Difluoroethyl)-2-(trifluoromethyl)aniline |
| 5-(1,1-Difluoroethyl)-2-fluoroaniline |
| Acetophenone |
| 2-nitroacetophenone |
| 1-(1,1-Difluoroethyl)-2-nitrobenzene |
| 2-aminoacetophenone |
| Sulfuryl fluoride |
| ortho-bromoaniline |
| (1,1-Difluoroethyl)boronic acid |
| 4-fluoroacetophenone |
| 4-fluoro-3-nitroacetophenone |
| 1-(1,1-Difluoroethyl)-4-fluoro-3-nitrobenzene |
| Diethylaminosulfur trifluoride (DAST) |
| PyFluor |
| XtalFluor-E |
3-(1,1-Difluoroethyl)aniline
The synthesis of 3-(1,1-Difluoroethyl)aniline is achieved through a two-step process involving the preparation of the intermediate 3-(1,1-difluoroethyl)nitrobenzene, followed by its reduction.
A common route to introduce the 1,1-difluoroethyl group is through the geminal difluorination of a corresponding acetyl group. However, direct Friedel-Crafts acylation of nitrobenzene to form 3-acetylnitrobenzene is generally unsuccessful due to the strong deactivating nature of the nitro group. libretexts.orglibretexts.orgreddit.comdoubtnut.com Therefore, an alternative strategy is employed, which involves the nitration of acetophenone followed by the separation of the meta-isomer.
A plausible synthetic pathway involves the following steps:
Nitration of Acetophenone: Acetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of ortho-, meta-, and para-nitroacetophenone. The meta-isomer is the desired product and can be separated from the mixture.
Geminal Difluorination of 3-Nitroacetophenone: The acetyl group of 3-nitroacetophenone is then converted to a 1,1-difluoroethyl group using a fluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation, converting ketones into geminal difluorides. wikipedia.orgenamine.netresearchgate.netreddit.comthieme-connect.comorganic-chemistry.orgcommonorganicchemistry.comthieme-connect.com
The reaction proceeds as follows:

Reaction scheme for the synthesis of 3-(1,1-difluoroethyl)nitrobenzene.
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Acetophenone | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitroacetophenone |
| 2 | 3-Nitroacetophenone | DAST or Deoxo-Fluor, CH₂Cl₂ | 3-(1,1-Difluoroethyl)nitrobenzene |
The final step is the reduction of the nitro group of 3-(1,1-difluoroethyl)nitrobenzene to an amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.comresearchgate.netacs.orgrsc.orgnih.gov This is often a clean and efficient method.
Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). researchgate.netaskiitians.comacsgcipr.orgvedantu.comcommonorganicchemistry.comacsgcipr.orgsarthaks.comresearchgate.netcommonorganicchemistry.com This method is robust and tolerates a variety of functional groups.
The general reaction is depicted below:

Reduction of 3-(1,1-difluoroethyl)nitrobenzene to 3-(1,1-difluoroethyl)aniline.
| Reduction Method | Reagents and Conditions |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Ethanol or Methanol |
| Metal-Acid Reduction | Fe, HCl, Ethanol/Water or Sn, HCl, Ethanol |
Spectroscopic Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-(1,1-Difluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its atomic connectivity and chemical environment.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the difluoroethyl group. The aromatic region will likely show complex multiplets due to the ortho-disubstitution pattern, which disrupts the symmetry of the benzene ring. The chemical shifts of these aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing 1,1-difluoroethyl group (-CF₂CH₃). Typically, the protons ortho and para to the amino group are shielded and appear at a higher field (lower ppm), while the proton ortho to the electron-withdrawing group is deshielded and shifts to a lower field (higher ppm).
The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.7 - 7.5 | Multiplet | - |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the carbons of the difluoroethyl group. The carbon atom attached to the nitrogen (C-NH₂) will be significantly shielded due to the electron-donating nature of the amino group. Conversely, the carbon atom bearing the difluoroethyl group will be deshielded. The carbon of the CF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), and the methyl carbon will appear as a quartet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic C-NH₂ | 145 - 150 | Singlet |
| Aromatic C-CF₂CH₃ | 120 - 125 | Triplet (small ²JCF) |
| Other Aromatic C | 115 - 135 | Singlets/Doublets (due to C-F coupling) |
| -CF₂- | 120 - 125 | Triplet (large ¹JCF) |
¹⁹F NMR Analysis
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the -CF₂- group. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of the fluorine atoms is sensitive to the electronic environment of the molecule.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic ring, and the C-F bonds.
The primary amine will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. The C-N stretching of aromatic amines is usually found between 1250 and 1350 cm⁻¹ orgchemboulder.com. The strong C-F stretching vibrations of the difluoroethyl group are anticipated in the 1000-1200 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |
| N-H Bend | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch (aromatic) | 1250 - 1350 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the aniline (B41778) moiety. Aniline typically exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm researchgate.netnist.gov. The presence of the 1,1-difluoroethyl group at the ortho position may cause a slight shift in the absorption maxima (λmax) due to its electronic and steric effects. A bathochromic (red) or hypsochromic (blue) shift may be observed depending on the interplay of these factors.
Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~235 - 245 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₉F₂N). Aromatic amines generally show an intense molecular ion peak wpmucdn.com.
The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the difluoroethyl side chain, leading to a significant fragment. Another common fragmentation pathway for anilines is the loss of a hydrogen atom, followed by the expulsion of hydrogen cyanide (HCN) wpmucdn.com. The presence of the difluoroethyl group may also lead to fragmentation pathways involving the loss of HF or CF₂. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments. Predicted m/z values for various adducts of the hydrochloride salt of this compound have been calculated, with the [M+H]⁺ ion predicted at m/z 158.07759 uni.lu.
Table 6: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Possible Neutral Loss |
|---|---|---|
| [M]⁺ | 157 | - |
| [M - CH₃]⁺ | 142 | CH₃ |
| [M - HF]⁺ | 137 | HF |
| [M - CF₂]⁺ | 107 | CF₂ |
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. In the analysis of aromatic amines like this compound, GC-MS can be utilized for both qualitative and quantitative purposes.
The electron ionization (EI) mass spectrum of an aromatic amine typically shows an intense molecular ion peak due to the stability of the aromatic ring wikipedia.org. For aniline specifically, a common fragmentation pattern involves the loss of a hydrogen atom, followed by the expulsion of hydrogen cyanide (HCN) wikipedia.orgmiamioh.edu. The fragmentation of this compound would be expected to follow general principles for amines, which include cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage) wikipedia.orgmiamioh.edulibretexts.org. The presence of the difluoroethyl group would introduce unique fragmentation pathways, likely involving the loss of fluorine or related fragments, which would be characteristic of this specific molecule. However, detailed experimental GC-MS fragmentation data for this compound is not extensively documented in publicly available literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₈H₉F₂N), the monoisotopic mass is 157.07031 Da uni.lu. HRMS analysis would confirm this exact mass, thereby verifying the elemental composition. Predicted HRMS data for various adducts of the compound provides expected m/z values that are essential for accurate identification in complex matrices uni.lu.
| Adduct Type | Calculated m/z |
|---|---|
| [M]+ | 157.06976 |
| [M+H]+ | 158.07759 |
| [M+Na]+ | 180.05953 |
| [M+K]+ | 196.03347 |
| [M+NH4]+ | 175.10413 |
| [M-H]- | 156.06303 |
X-ray Diffraction (XRD) Analysis
For a novel compound like this compound, single-crystal XRD analysis would provide unambiguous proof of its chemical structure and stereochemistry. It would also reveal crucial details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. As of now, specific crystallographic data from the X-ray diffraction analysis of this compound is not available in prominent research databases. Such an analysis would be a valuable contribution to the comprehensive characterization of this compound.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 2-(1,1-Difluoroethyl)aniline. mdpi.comcmu.edu Calculations are often performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation and determine the molecule's properties. researchgate.netmdpi.com
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. nih.gov This process calculates the most stable arrangement of atoms by finding the minimum on the potential energy surface. The optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.govarxiv.org For this compound, this would involve determining the precise lengths of C-C, C-N, C-F, and C-H bonds, the angles between these bonds, and the torsional angles that describe the orientation of the difluoroethyl and amino groups relative to the aniline (B41778) ring.
Table 1: Representative Structural Parameters from Geometry Optimization Note: The following table provides an illustrative example of the types of parameters obtained from a DFT geometry optimization. Actual values for this compound would require a specific computational study.
| Parameter | Atoms Involved | Typical Value (Angstroms/Degrees) |
|---|---|---|
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| Bond Angle | C-C-N | ~120° |
| Bond Angle | F-C-F | ~109.5° |
| Dihedral Angle | C-C-C-N | Variable (describes group orientation) |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. mdpi.com The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.infonih.gov A large gap implies higher kinetic stability and lower chemical reactivity. mdpi.com Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, while the LUMO may have significant contributions from the difluoroethyl group and the aromatic ring.
Table 2: Frontier Molecular Orbital Energy Parameters Note: This table illustrates the key parameters derived from a HOMO-LUMO analysis.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and nucleophilicity |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electrophilicity |
| ΔE (HOMO-LUMO Gap) (eV) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. acs.org The MESP plots the electrostatic potential onto the molecule's electron density surface. nih.gov Different colors are used to represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov
Blue: Regions of most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, the MESP surface would likely show a negative potential (red) around the electronegative nitrogen atom of the amino group and the fluorine atoms. A positive potential (blue) would be expected around the hydrogen atoms of the amino group. This analysis helps identify the molecule's reactive sites for intermolecular interactions. researchgate.netrsc.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wikipedia.org It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. wisc.edu This donor-acceptor interaction corresponds to hyperconjugation and resonance effects, which contribute to molecular stability.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization. In this compound, NBO analysis could reveal interactions between the nitrogen lone pair (donor) and the antibonding orbitals (acceptors) of the aromatic ring (π) or adjacent C-C bonds (σ), providing insight into the electronic effects of the substituents on the ring. wisc.edujoaquinbarroso.com
DFT calculations can also be used to predict various thermodynamic properties of a molecule by performing frequency calculations on the optimized geometry. researchgate.net These calculations provide information about the vibrational modes of the molecule, which are then used to compute thermodynamic functions at different temperatures. Key properties that can be determined include standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). researchgate.net This data is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates.
Table 3: Calculated Thermodynamical Parameters Note: This table shows examples of thermodynamic data that can be obtained from DFT frequency calculations.
| Parameter | Description | Units |
|---|---|---|
| Zero-point vibrational energy | The energy of the molecule at 0 K due to vibrations. | kcal/mol or kJ/mol |
| Enthalpy (H°) | The total heat content of the system. | kcal/mol or kJ/mol |
| Entropy (S°) | A measure of the disorder or randomness of the system. | cal/mol·K or J/mol·K |
| Gibbs Free Energy (G°) | The energy available to do useful work (G° = H° - TS°). | kcal/mol or kJ/mol |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. mdpi.comnih.gov For reactions involving this compound or its synthesis, DFT can be used to map out the potential energy surface of the reaction pathway.
For instance, in the difluoroalkylation of anilines, a proposed mechanism involves a radical chain process initiated by an electron donor-acceptor (EDA) complex. acs.org Computational modeling can help validate such proposed mechanisms by:
Calculating the energies of reactants, intermediates, transition states, and products.
Determining the activation energy barriers for each step of the reaction.
Visualizing the structure of the transition states to understand the bond-breaking and bond-forming processes.
A plausible photoinduced pathway for the formation of difluoroalkylated anilines suggests the formation of a fluorinated radical and a cationic aniline radical species upon photoirradiation. acs.org The aniline then reacts with the fluorinated radical, and subsequent steps lead to the final product. acs.org Computational studies can model each of these steps to determine the most energetically favorable pathway, thus elucidating the detailed mechanism of the transformation. mdpi.com
Based on a comprehensive search for scholarly articles and scientific data, there is currently insufficient specific information available in the public domain to generate a detailed article on the computational and quantum mechanical studies of This compound that adheres to the strict requirements of the provided outline.
Detailed research findings, including specific data tables for conformational analysis, solvent effects on spectroscopic properties, and predictive reactivity parameters for this particular compound, are not present in the available literature. Generating content on these topics would require speculation based on related but distinct compounds, which would violate the instruction to focus solely on "this compound".
Therefore, it is not possible to provide a scientifically accurate and detailed article for the requested sections at this time.
Reactivity and Reaction Mechanisms
Nucleophilic Reactions
The reactivity of 2-(1,1-difluoroethyl)aniline in nucleophilic reactions is primarily dictated by the lone pair of electrons on the nitrogen atom of the amino group. This makes the aniline (B41778) derivative a potent nucleophile, capable of engaging in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The amino group (-NH2) in aniline and its derivatives is a strong nucleophile. Due to the presence of a lone pair of electrons on the nitrogen atom, it readily attacks electron-deficient centers. While specific examples involving this compound are not detailed in the provided context, the general reactivity pattern of anilines suggests it would participate in nucleophilic substitution reactions. For instance, anilines react with alkyl halides to form secondary and tertiary amines, and with acyl halides or anhydrides to form amides. The 1,1-difluoroethyl group at the ortho position may introduce some steric hindrance, potentially slowing down the rate of these reactions compared to unsubstituted aniline.
Reactions with Electrophilic Copper Carbene Complexes
Copper(I) carbene complexes are versatile organometallic reagents whose reactivity is influenced by their electronic structure. researchgate.netias.ac.in The charge on the carbene carbon plays a significant role in determining whether the complex will behave as a nucleophile or an electrophile. researchgate.netias.ac.in Aniline, being a nucleophile, would be expected to react with electrophilic copper carbene complexes. In such a reaction, the amino group of this compound would attack the electron-deficient carbene carbon. The electronic properties of substituents on the carbene complex are crucial; calculations have shown that some copper carbene complexes possess a positive charge on the carbene carbon, rendering them electrophilic, while others have a negative charge, making them nucleophilic. ias.ac.in The reaction outcome with this compound would thus depend on the specific nature of the copper carbene complex employed.
Electrophilic Aromatic Substitution Reactions
Anilines are highly reactive substrates for electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2). byjus.com This group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com
The key characteristics of these reactions for aniline derivatives are:
Activation: The -NH2 group significantly increases the electron density of the benzene ring, making it much more susceptible to electrophilic attack than benzene itself. chemistrysteps.com
Directing Effect: Resonance delocalization of the nitrogen lone pair creates an excess of negative charge at the ortho and para positions, making these sites the primary targets for electrophiles. byjus.com
Over-reactivity: The high reactivity can be difficult to control, often leading to multiple substitutions. For example, the bromination of aniline in bromine water readily produces 2,4,6-tribromoaniline. byjus.com
Influence of Acidity: In strongly acidic media, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-substituted product. byjus.com
Protecting Group Strategy: To overcome the issues of over-reactivity and meta-direction in acidic media, the amino group is often protected via acetylation. libretexts.orglibretexts.org The resulting acetanilide is still an ortho-, para-directing activator, but its reactivity is attenuated, allowing for controlled monosubstitution, typically at the para position due to steric hindrance from the acetyl group. chemistrysteps.comlibretexts.org The acetyl group can be subsequently removed by hydrolysis. libretexts.org
Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, with broad applications in the synthesis of fine chemicals and pharmaceuticals. nih.govwikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide or triflate and an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, if the molecule were further substituted with a halide (e.g., 2-(1,1-difluoroethyl)-4-bromoaniline), it could serve as the organohalide partner in a Suzuki coupling. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with various aryl, alkyl, and heteroaromatic boronic esters. nih.gov
| Entry | Boronic Ester | Product | Yield (%) |
| 1 | 4-Acetylphenylboronic acid pinacol ester | 3h | 80 |
| 2 | 4-Chlorophenylboronic acid pinacol ester | 3i | 65 |
| 3 | 3-(Hydroxymethyl)phenylboronic acid | 3j | 68 |
| 4 | 4-Methoxyphenylboronic acid pinacol ester | 3k | 97 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3l | 95 |
| 6 | Thiophene-2-boronic acid pinacol ester | 3o | 93 |
| This table presents selected data on the Suzuki-Miyaura coupling of an ortho-bromoaniline with various boronic esters, illustrating the reaction's scope. nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for constructing aryl amines. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination to yield the product. wikipedia.org A molecule like this compound could act as the amine coupling partner, reacting with an aryl halide to produce a diarylamine. Alternatively, a halogenated derivative of this compound could react with another amine. The reaction's scope is extensive, with various generations of catalyst systems developed to couple a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org
C-H Functionalization Mechanisms
Direct C–H functionalization is a powerful synthetic strategy that avoids the need for pre-functionalized starting materials. mdpi.com This approach can be broadly categorized into two types of logic: 'innate' and 'guided'. nih.gov
Innate C-H Functionalization: This relies on the inherent reactivity of a C-H bond. For anilines, the electron-rich aromatic ring is susceptible to electrophilic attack, particularly at the ortho and para positions, representing a form of innate C-H functionalization. nih.gov
Guided C-H Functionalization: This strategy employs a directing group to position a catalyst in proximity to a specific C-H bond, thereby achieving high regioselectivity. The amino group of this compound or a derivative could potentially serve as a directing group, guiding a transition metal catalyst to functionalize a nearby C-H bond. This approach allows for the functionalization of positions that are not electronically favored, such as the meta-C-H bond. youtube.com
The conversion of a strong C-H bond into a weaker carbon-metal bond is a key step in many of these catalytic cycles. youtube.com Mechanisms can involve electrophilic C-H metallation or oxidative addition, depending on the nature of the transition metal catalyst. youtube.com
Radical Processes and Radical Species Generation
Radical reactions provide a powerful avenue for the introduction of fluoroalkyl groups into organic molecules. nih.gov The synthesis of difluoroalkyl anilines can be achieved through photoinduced, transition-metal-free methods. nih.gov
One prominent mechanism involves the formation of an electron donor-acceptor (EDA) complex between an aniline (the electron donor) and a difluoroalkylating agent like ethyl difluoroiodoacetate (the electron acceptor). nih.govacs.org Upon photoirradiation, this complex undergoes a single electron transfer (SET) event. acs.org This process generates a difluoroalkyl radical (e.g., ·CF2CO2Et) and the aniline radical cation. nih.govacs.org The difluoroalkyl radical then adds to a neutral aniline molecule to form a new radical intermediate, which is subsequently oxidized and deprotonated to yield the final difluoroalkylated aniline product. acs.org
The generation of the difluoroalkyl radical as a key intermediate is supported by experiments where radical scavengers, such as TEMPO, trap the radical and inhibit the formation of the desired product. nih.govacs.org
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 3 | 75 |
| 2 | 4-Bromo-N,N-dimethylaniline | 4 | 78 |
| 3 | 4-Iodo-N,N-dimethylaniline | 5 | 71 |
| 4 | 4-Fluoro-N,N-dimethylaniline | 6 | 65 |
| 5 | N,N,3-trimethylaniline | 7 | 81 |
| 6 | N-methyl-N-phenylaniline | 12 | 89 |
| This table shows the yields for the photocatalytic difluoroalkylation of various aniline derivatives, highlighting the reaction's applicability to substrates with different electronic and steric properties. nih.govacs.org |
Xenobiotic metabolism can also lead to the generation of radical species from aniline derivatives within biological systems, which can play a role in their toxicity. nih.gov The stability of the generated radical can be influenced by the electronic effects of other substituents on the aniline ring. nih.gov
Eliminations (e.g., HF elimination)
Cyclization Reactions
Comprehensive studies detailing the cyclization reactions originating from this compound are limited in publicly accessible research. Intramolecular cyclization is a common strategy for the synthesis of heterocyclic compounds, and while the aniline and difluoroethyl moieties present in this molecule could theoretically participate in such reactions, specific examples, including reaction conditions, catalysts, and resulting products, have not been extensively documented for this specific compound.
One related study on a different aniline derivative, N-((2-(1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phenyl)amino)-N-methylmethanaminium iodide (aniline 1j), demonstrated a cyclization to form a 3,3-difluoroindolin-2-one derivative. This reaction proceeded via an N-Me bond scission in a one-pot sequence using ammonium iodide (NH₄I) and tert-butyl hydroperoxide (TBHP) at 80°C, yielding the cyclized product in 65% yield. researchgate.netnih.gov However, this reaction is specific to the starting material's unique structure and cannot be directly extrapolated to this compound.
Further research is required to explore and characterize the potential for both elimination and cyclization reactions of this compound to fully understand its chemical reactivity and potential applications in synthetic chemistry.
Applications in Advanced Organic Synthesis
Precursors for Bioactive Molecules and Drug Analogs
The aniline (B41778) moiety is a common feature in many biologically active compounds and marketed drugs. beilstein-journals.org The introduction of a difluoroethyl group onto the aniline scaffold can lead to the development of new drug analogs with improved pharmacokinetic and pharmacodynamic profiles. youtube.comnih.gov Fluorine's ability to enhance metabolic stability, bioavailability, and binding affinity makes 2-(1,1-difluoroethyl)aniline an attractive starting point for pharmaceutical research. youtube.com The difluoroethyl group can act as a bioisostere for other functional groups, such as carbonyl or sulfonyl groups, potentially leading to compounds with enhanced biological activity and reduced side effects. nih.gov
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net this compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems. The amino group of the aniline can readily participate in cyclization reactions to form a variety of heterocyclic rings. For example, it can be used in the synthesis of oxadiazoles (B1248032) and imidazo[1,2-a]pyridines. The incorporation of the difluoroethyl group into these heterocyclic structures can impart unique properties, making them promising candidates for new therapeutic agents and functional materials.
Fluorinated Building Blocks in Radiochemistry
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. nih.gov Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics. nih.govrug.nl Fluorinated building blocks, including derivatives of this compound, are crucial for the synthesis of ¹⁸F-labeled radiotracers. nih.gov The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a key area of research in radiochemistry. rug.nl By labeling molecules derived from this compound with ¹⁸F, it is possible to create novel PET probes for imaging and studying various biological processes in vivo, such as the kynurenine (B1673888) pathway of tryptophan metabolism in cancer. elsevierpure.com
Interaction Studies and Molecular Recognition
Binding Affinity with Biological Targets
Currently, there is a lack of specific published research detailing the binding affinity of 2-(1,1-difluoroethyl)aniline with any particular biological targets. The affinity of a ligand for a protein is a critical measure of the strength of their interaction, typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).
While direct data for this compound is unavailable, studies on other fluorinated compounds have shown that the inclusion of fluorine can significantly modulate binding affinity. For instance, the replacement of a phosphate (B84403) group with a pentafluorophosphato group in an inhibitor of the tyrosine phosphatase PTP1B resulted in an improved binding affinity, with the inhibition constant (Ki) decreasing from 1555 μM to 61 μM. nih.gov Fluorination can also impact the thermodynamics of binding, affecting both enthalpic and entropic contributions, as seen in studies of ligands binding to human carbonic anhydrase. nih.gov The difluoroethyl group in this compound, being a strong electron-withdrawing group, could influence the electronic properties of the aniline (B41778) ring and thereby affect its interactions with a target protein's active site. mdpi.com However, without empirical data, any discussion of its specific binding affinity remains speculative.
Computational Docking Studies with Proteins or Enzymes
As of the current literature survey, no specific computational docking studies have been published for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein, to form a stable complex. nih.gov This method provides insights into the binding mode and affinity of a ligand.
In general, docking studies for aniline derivatives and other fluorinated molecules are common in drug discovery research. nih.govuomisan.edu.iq For a molecule like this compound, a computational docking study would involve preparing the 3D structure of the ligand and a target protein. The docking software would then explore various possible binding poses of the ligand within the protein's active site, scoring them based on a force field that estimates the binding energy. nih.gov Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The difluoroethyl group, for example, could participate in dipole-dipole or weak hydrogen bond interactions, while the aniline ring could engage in π-stacking or hydrophobic interactions within the active site. mdpi.com The outcomes of such studies, typically visualized using molecular graphics programs, would reveal the most probable binding conformation and the key amino acid residues involved in the interaction.
Hydrogen Bonding Interactions and Their Quantification
Specific quantitative data on the hydrogen bonding interactions of this compound is not available in the current scientific literature. However, the principles of hydrogen bonding involving aniline and organofluorine compounds are well-documented and can provide a basis for understanding the potential interactions of this molecule.
The this compound molecule possesses both a hydrogen bond donor (the amino -NH₂ group) and potential weak hydrogen bond acceptors (the fluorine atoms).
Aniline as a Hydrogen Bond Donor: The amino group of aniline can act as a hydrogen bond donor. Studies on various aniline derivatives using Fourier-transform infrared (FTIR) spectroscopy have shown that the stretching frequencies of the N-H bonds are sensitive to the solvent environment, indicating the formation of hydrogen bonds. acs.org The concentration of the aniline derivative often has little effect on these frequencies in solution, suggesting that intermolecular hydrogen bonds between the aniline molecules themselves are generally weak. acs.org
Fluorine as a Hydrogen Bond Acceptor: The ability of covalently bound fluorine to act as a hydrogen bond acceptor has been a subject of considerable scientific discussion. It is now generally accepted that organic fluorine can participate in weak hydrogen bonds. mdpi.com The strength of these interactions can be influenced by the molecular context. For instance, in studies of 4-anilino-5-fluoroquinazolines, a related structural motif, intramolecular N-H···F hydrogen bonds were characterized. nih.gov These interactions were observed through NMR spectroscopy, with through-space couplings (¹hJ(NH,F)) of around 19 ± 1 Hz, and the N-H···F distance was approximately 2.0 Å. nih.govuomisan.edu.iq
The strength of such a hydrogen bond can be quantified using various experimental and theoretical methods. NMR chemical shift changes in different solvents, for example, can be used to estimate the strength of intramolecular hydrogen bonds. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to analyze the electron density at bond critical points, providing a quantitative measure of hydrogen bond strength. nih.gov For this compound, it is conceivable that both intramolecular N-H···F hydrogen bonds and intermolecular hydrogen bonds with other molecules (e.g., solvent or a biological target) could occur, though their presence and strength would require specific experimental or computational investigation.
Q & A
Q. What are the common synthetic routes for 2-(1,1-Difluoroethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a 1,1-difluoroethyl group to an aniline derivative. One approach uses 1,1-difluoroethyl chloride (DFEC) as a reagent in transition-metal-catalyzed cross-coupling reactions (e.g., Pd or Cu catalysts). For example:
- Step 1 : React 2-bromoaniline with DFEC under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate).
- Key Variables : Catalyst loading (2–5 mol%), solvent polarity, and temperature (70–100°C) significantly affect yield. Reported yields range from 45% to 72% depending on optimization .
- Validation : Confirm structure via (δ 6.8–7.2 ppm for aromatic protons, δ 1.8–2.1 ppm for CF₂CH₃) and (δ -90 to -100 ppm for CF₂) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : , , and to confirm substituent positions and fluorine integration.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 172.07) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected 19F NMR^{19} \text{F NMR}19F NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from solvent polarity, hydrogen bonding, or dynamic processes. To address this:
- Variable Temperature NMR : Probe conformational changes (e.g., -40°C to 80°C in CDCl₃).
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)).
- Isotopic Labeling : Synthesize -labeled analogs to trace coupling patterns.
- Alternative Techniques : Use to study spatial proximity of fluorine and aromatic protons .
Q. What strategies optimize the regioselective functionalization of this compound in polymer synthesis?
- Methodological Answer : The electron-withdrawing CF₂ group directs electrophilic substitution to the para position. For controlled functionalization:
- Protection/Deprotection : Protect the amine with Boc anhydride before introducing substituents (e.g., sulfonation, nitration).
- Catalytic Systems : Use Pd/ligand systems (e.g., XPhos) for C–N coupling at the meta position.
- Table : Reaction Optimization Parameters
| Reaction Type | Catalyst | Yield (%) | Selectivity (para:meta) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 65 | 85:15 |
| Suzuki Coupling | Pd(OAc)₂/XPhos | 78 | 10:90 |
| Post-functionalization, depolymerize via acidolysis (HCl/THF) to recover monomers for reuse . |
Q. How does the 1,1-difluoroethyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The CF₂ group enhances hydrolytic stability compared to non-fluorinated analogs. Systematic testing:
- Acidic Conditions : Reflux in 1M HCl (24h, 80°C); monitor decomposition via HPLC. <1% degradation observed.
- Basic Conditions : Stir in 1M NaOH (24h, 25°C); minimal amine deprotonation (confirmed by pH titration).
- Mechanistic Insight : Fluorine’s electronegativity reduces electron density on the ethyl group, resisting nucleophilic attack. Stability
| Condition | pH | Temp (°C) | % Degradation |
|---|---|---|---|
| HCl | 1 | 80 | 0.8 |
| NaOH | 14 | 25 | 0.3 |
| Use these results to design reaction protocols avoiding extreme pH . |
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles; use a fume hood for synthesis/purification.
- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation.
- Waste Disposal : Quench with 10% NaHCO₃ before incineration (fluorinated waste stream).
- Emergency Response : For skin contact, rinse with 0.1M citric acid (neutralizes basic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
